2-Fluoro-4-methylbenzenethiol
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Overview
Description
2-Fluoro-4-methylbenzenethiol is an organic compound with the molecular formula C7H7FS and a molecular weight of 142.19 g/mol It is a derivative of benzenethiol, where a fluorine atom is substituted at the second position and a methyl group at the fourth position on the benzene ring
Preparation Methods
The synthesis of 2-Fluoro-4-methylbenzenethiol typically involves the introduction of the fluorine and methyl groups onto the benzenethiol structure. One common synthetic route includes the fluorination of 4-methylbenzenethiol using a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective substitution of the fluorine atom at the desired position .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
2-Fluoro-4-methylbenzenethiol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include bases, acids, and various solvents depending on the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzenethiols .
Scientific Research Applications
2-Fluoro-4-methylbenzenethiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its thiol group, which can form covalent bonds with cysteine residues in proteins.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-Fluoro-4-methylbenzenethiol exerts its effects is primarily through its thiol group. Thiol groups are known to form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity or alteration of protein function. This interaction can affect various molecular targets and pathways, making the compound useful in studying biochemical processes and developing therapeutic agents .
Comparison with Similar Compounds
2-Fluoro-4-methylbenzenethiol can be compared with other similar compounds such as:
4-Fluoro-2-methylbenzenethiol: This isomer has the fluorine and methyl groups at different positions on the benzene ring, leading to different chemical properties and reactivity.
2,4-Dimethylbenzenethiol: This compound has two methyl groups instead of a fluorine and a methyl group, resulting in different steric and electronic effects.
4-Methylbenzenethiol:
The uniqueness of this compound lies in the presence of both the fluorine and methyl groups, which impart distinct chemical properties and make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-4-methylbenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FS/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXWEUASWRQBAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956037-84-6 |
Source
|
Record name | 2-fluoro-4-methylbenzene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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